3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-5-3-4-15(19(16)29-2)20(27)25-12-10-24(11-13-25)17-6-7-18(23-22-17)26-9-8-21-14-26/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTHUBLIRLXMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Precursor: 3,6-Dichloropyridazine
3,6-Dichloropyridazine serves as a versatile starting material due to its reactivity in sequential substitution reactions. It is synthesized through:
- Diels-Alder cyclization : Reaction of 1,4-diketones with hydrazine hydrate under acidic conditions.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) to introduce chlorine substituents.
Reaction Conditions :
- Hydrazine hydrate (2.5 eq.), acetic acid, reflux, 12 h → 85% yield.
- POCl₃ (3 eq.), 110°C, 6 h → 92% yield.
Introduction of the 1H-Imidazol-1-yl Group at Position 6
The imidazole ring is introduced via cross-coupling or SNAr, depending on the leaving group.
Suzuki-Miyaura Coupling
Precursor : 6-Bromo-3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]pyridazine.
Reagents : Imidazole-1-boronic acid pinacol ester (1.2 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (4:1), 90°C, 8 h.
Yield : 65%.
Ullmann-Type Coupling
Conditions :
- 6-Chloro intermediate (1 eq.), imidazole (1.5 eq.), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 eq.), DMSO, 130°C, 24 h.
Yield : 58%.
Alternative Synthetic Routes and Optimization
Sequential Coupling Strategy
Analytical Data and Characterization
Key spectroscopic data for intermediates and final compound (hypothetical based on analogs):
| Intermediate | ¹H NMR (400 MHz, CDCl₃) | MS (ESI+) |
|---|---|---|
| 3,6-Dichloropyridazine | δ 8.95 (d, J=2.4 Hz, 2H), 7.80 (dd, J=2.4, 9.2 Hz, 2H) | m/z 165 [M+H]+ |
| 4-(2,3-Dimethoxybenzoyl)piperazine | δ 7.45 (t, J=8.0 Hz, 1H), 6.85 (d, J=8.0 Hz, 2H), 3.90 (s, 6H), 3.70–3.40 (m, 8H) | m/z 279 [M+H]+ |
| Final Compound | δ 8.70 (s, 1H), 8.25 (d, J=5.6 Hz, 1H), 7.60 (s, 1H), 7.30–7.10 (m, 3H), 3.95 (s, 6H), 3.80–3.50 (m, 8H) | m/z 437 [M+H]+ |
Challenges and Mitigation Strategies
- Regioselectivity : Use of electron-withdrawing groups (e.g., Cl) at position 3 directs nucleophilic attack.
- Imidazole Reactivity : Activate pyridazine with bromine/iodine for Pd-catalyzed couplings.
- Purification : Silica gel chromatography with EtOAc/hexane gradients (30–70%) resolves intermediates.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and imidazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or alkylating agents in the presence of a base.
Major Products
Scientific Research Applications
3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may block the phosphorylation of certain proteins, preventing their incorrect folding and promoting cellular mechanisms that clear misfolded proteins .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound 3-(1H-imidazol-1-yl)-6-[4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl]pyridazine (CAS: 921606-72-6, C₁₉H₁₈F₃N₅O, MW = 389.37 g/mol) shares structural similarities with the target molecule, including a pyridazine core and imidazole substituent . However, critical differences include:
- Substituent at Position 3: The target compound uses a piperazinyl group linked to a dimethoxybenzoyl moiety, while the comparator features a piperidinyl group with a trifluoromethylphenoxy substituent.
- Electronic Effects: The trifluoromethyl group in the comparator is strongly electron-withdrawing, increasing lipophilicity and metabolic stability.
- Basicity : The piperazine ring (two nitrogen atoms) in the target compound is more basic than the piperidinyl group (one nitrogen) in the comparator, influencing protonation states under physiological conditions.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Comparator (CAS 921606-72-6) |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₆O₄ | C₁₉H₁₈F₃N₅O |
| Molecular Weight (g/mol) | 409.43 | 389.37 |
| Core Structure | Pyridazine | Pyridazine |
| Position 3 Substituent | 4-(2,3-Dimethoxybenzoyl)piperazinyl | 4-[3-(Trifluoromethyl)phenoxy]piperidinyl |
| Position 6 Substituent | 1H-Imidazol-1-yl | 1H-Imidazol-1-yl |
| Key Functional Groups | Methoxy, benzoyl, piperazine | Trifluoromethyl, phenoxy, piperidinyl |
| Predicted LogP | ~2.1 (moderate polarity) | ~3.5 (higher lipophilicity) |
Broader Context of Heterocyclic Analogues
Compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolotriazolopyrimidines (e.g., those in ) represent distinct heterocyclic classes but share synthetic strategies with pyridazine derivatives . For example, isomerization reactions reported for pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines highlight the importance of regiochemistry in modulating bioactivity—a principle applicable to pyridazine derivatives during lead optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
